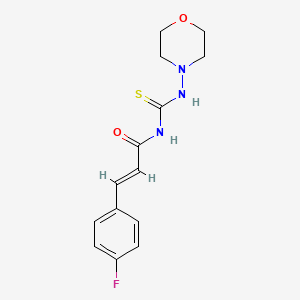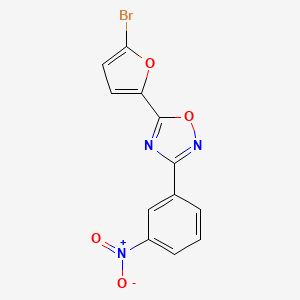
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholine ring, and a carbamothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the enamide intermediate.
Incorporation of the Morpholine Ring: The morpholine ring is incorporated through a nucleophilic addition reaction, where morpholine reacts with the intermediate compound.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of (E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymatic Activity: The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes.
Modulate Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular communication and function.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-chlorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(E)-3-(4-bromophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
(E)-3-(4-methylphenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c15-12-4-1-11(2-5-12)3-6-13(19)16-14(21)17-18-7-9-20-10-8-18/h1-6H,7-10H2,(H2,16,17,19,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGWMBAZMUJNV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine](/img/structure/B5841577.png)
![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5841596.png)


![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5841615.png)


![N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5841630.png)
![3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5841652.png)
![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
![BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE](/img/structure/B5841665.png)
